molecular formula C14H19N3O2 B2391279 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one CAS No. 2097904-16-8

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one

Cat. No. B2391279
CAS RN: 2097904-16-8
M. Wt: 261.325
InChI Key: JNRZEMRHLJMEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one, also known as MMMP, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. MMMP belongs to a class of compounds known as pyrrolidinyl-butenones, which have shown promise in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and RNA transcription. 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one inhibits the growth of cancer cells and induces apoptosis. 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one has also been shown to inhibit the replication of HIV-1 in vitro. In vivo studies have shown that 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one has antitumor activity and can inhibit the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

One advantage of 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one is that it is a synthetic compound, which means that it can be produced in large quantities with high purity. This makes it an ideal candidate for laboratory experiments. However, one limitation of 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective therapies. Another area of research is to investigate its potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, research could be done to optimize the synthesis of 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one to improve its purity and yield.

Synthesis Methods

The synthesis of 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one involves several steps, including the reaction of 2-methylpyrimidin-4-ol with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with 3-aminopyrrolidine. The final step involves the reaction of the resulting compound with 3-methyl-2-butenal. The synthesis of 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one has been optimized to yield high purity and high yields.

Scientific Research Applications

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for the treatment of cancer. 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one has also been shown to have antiviral activity against HIV-1, making it a potential candidate for the treatment of HIV/AIDS.

properties

IUPAC Name

3-methyl-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10(2)8-14(18)17-7-5-12(9-17)19-13-4-6-15-11(3)16-13/h4,6,8,12H,5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRZEMRHLJMEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one

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